Lactitol (4-O-β-D-galactopyranosyl-D-glucitol) is a disaccharide sugar alcohol derived from lactose through catalytic hydrogenation. [, ] It is categorized as a sugar alcohol or polyol due to its chemical structure and properties. [, ] Lactitol serves as a reduced-calorie sugar substitute with non-cariogenic properties, finding applications in various food products as a bulk sweetener. [, ]
Lactitol is synthesized from lactose, which is a disaccharide composed of glucose and galactose. The process involves the hydrogenation of lactose, where hydrogen gas is added in the presence of a catalyst, typically Raney nickel, under high pressure. This reaction converts the carbonyl group of lactose into an alcohol group, resulting in lactitol. As a sugar alcohol, lactitol falls under the broader category of carbohydrates known as polyols, which also includes other compounds like sorbitol and mannitol.
The crystallization process can be optimized by controlling parameters such as temperature and concentration:
Lactitol's molecular formula is C₁₂H₂₄O₁₁, with a molecular weight of approximately 344.33 g/mol. The structure consists of four hydroxyl groups (-OH), contributing to its properties as a sugar alcohol.
Lactitol undergoes various chemical reactions typical of sugar alcohols:
These reactions are crucial for both the synthesis and purification processes involved in producing lactitol for commercial use.
Lactitol acts primarily as a non-digestible carbohydrate in the human body. It passes through the gastrointestinal tract without being absorbed, thus contributing fewer calories than regular sugars. Its mechanism includes:
Studies indicate that lactitol has a caloric value significantly lower than that of sucrose (table sugar), making it an attractive alternative for low-calorie diets .
These properties make lactitol suitable for various applications in food products and pharmaceuticals.
Lactitol's applications extend beyond its role as a sweetener:
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